2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Overview
Description
2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor is part of the G-protein-coupled family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the mGluR2 . This means it binds to a site on the receptor different from the active site, leading to a decrease in the receptor’s activity .
Biochemical Pathways
The compound’s action on mGluR2 affects the glutamatergic system in the central nervous system (CNS) . This system is involved in the modulation of synaptic transmission and neuronal excitability . The binding of glutamate activates the receptor, leading to cellular events .
Pharmacokinetics
The related compound, cyclic 2, showed improved plasma exposure compared to its acyclic counterpart . This suggests that the cyclic structure of this compound may also influence its ADME properties and bioavailability.
Result of Action
The result of the compound’s action as a negative allosteric modulator of mGluR2 is a decrease in the activity of this receptor . This can have potential therapeutic effects in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Biochemical Analysis
Biochemical Properties
2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial for managing diabetic complications . The compound’s interaction with aldose reductase is characterized by its ability to modulate the enzyme’s activity depending on the presence of specific substrates. Additionally, this compound can bind to various proteins, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in A549 lung cancer cells by elevating the levels of integrin beta 4 and reactive oxygen species (ROS) . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of metabotropic glutamate receptor subtype 2 (mGluR2), which plays a role in synaptic transmission and neuronal excitability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with aldose reductase involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. Over time, the compound’s effects on cellular function can change, with long-term exposure leading to alterations in cell viability and function . In vitro studies have shown that the compound remains stable under various conditions, but its degradation products can also have biological activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses have been found to be effective in modulating enzyme activity and cellular processes without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of aldose reductase affects the polyol pathway, which is involved in glucose metabolism . This interaction can lead to changes in the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Properties
IUPAC Name |
2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)6-10-3-4-11-7(5-10)1-2-9-11/h1-2H,3-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGSVYGSAZPRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.